molecular formula C10H20N2O2 B1344606 (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate CAS No. 719999-54-9

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

Cat. No.: B1344606
CAS No.: 719999-54-9
M. Wt: 200.28 g/mol
InChI Key: DPJPFGHHTJLWQQ-MRVPVSSYSA-N
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Description

®-Tert-butyl pyrrolidin-2-ylmethylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring and a tert-butyl group, which contribute to its unique chemical properties

Scientific Research Applications

®-Tert-butyl pyrrolidin-2-ylmethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl pyrrolidin-2-ylmethylcarbamate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl pyrrolidin-2-ylmethylcarbamate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl pyrrolidin-2-ylmethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ®-Tert-butyl pyrrolidin-2-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-Tert-butyl pyrrolidin-2-ylmethylcarbamate: shares structural similarities with other carbamates and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of ®-Tert-butyl pyrrolidin-2-ylmethylcarbamate lies in its chiral nature and the presence of both a pyrrolidine ring and a tert-butyl group

Properties

IUPAC Name

tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJPFGHHTJLWQQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628732
Record name tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719999-54-9
Record name tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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